molecular formula C13H8F4O B6340974 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1214356-06-5

5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6340974
CAS RN: 1214356-06-5
M. Wt: 256.19 g/mol
InChI Key: KKTZOFFWXIIQOJ-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular weight of 227.16 g/mol and a melting point of 45-50°C. This compound is used in laboratory experiments to study its biochemical and physiological effects, and its mechanism of action.

Scientific Research Applications

5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, is widely used in scientific research. It has been used in studies on the effects of chemical compounds on the body, such as in the study of drug metabolism and pharmacokinetics. It has also been used in studies of the effects of chemical compounds on the environment, such as in the study of environmental pollutants. In addition, it has been used in studies of the effects of chemical compounds on the nervous system, such as in the study of neurotransmitters.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. In addition, it is believed to interfere with the metabolism of certain neurotransmitters, such as serotonin and dopamine, which may lead to changes in behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, are not fully understood. However, studies have shown that it can inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. In addition, it has been shown to interfere with the metabolism of certain neurotransmitters, such as serotonin and dopamine, which may lead to changes in behavior. It has also been shown to have anti-inflammatory and anti-allergic effects, as well as to reduce the production of certain pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its low cost, its high purity, and its ability to be easily synthesized. The limitations of using this compound in laboratory experiments include its potential to interfere with the metabolism of certain drugs and other compounds, as well as its potential to interfere with the metabolism of certain neurotransmitters.

Future Directions

The future directions for research on 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, include further studies on its potential to interfere with the metabolism of drugs and other compounds, as well as its potential to interfere with the metabolism of certain neurotransmitters. In addition, further research is needed to determine its potential to be used in the treatment of various diseases and conditions, such as cancer and Alzheimer’s disease. Finally, further research is needed to determine its potential to be used as an environmental pollutant.

Synthesis Methods

5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, can be synthesized using a method known as the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alkoxide. In this case, the alkyl halide is 3-fluorophenyl trifluoromethyl bromide and the alkoxide is sodium phenoxide. The reaction occurs in the presence of anhydrous potassium carbonate as the base and acetic anhydride as the solvent. The product is then extracted with ethyl acetate and purified by distillation.

properties

IUPAC Name

3-(3-fluorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-11-3-1-2-8(5-11)9-4-10(13(15,16)17)7-12(18)6-9/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTZOFFWXIIQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673431
Record name 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-3-trifluoromethylphenol

CAS RN

1214356-06-5
Record name 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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